molecular formula C5H2ClF3S B3187235 4-Chloro-2-(trifluoromethyl)thiophene CAS No. 143469-24-3

4-Chloro-2-(trifluoromethyl)thiophene

Cat. No.: B3187235
CAS No.: 143469-24-3
M. Wt: 186.58 g/mol
InChI Key: OTXHUBIZVUTVIY-UHFFFAOYSA-N
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Description

4-Chloro-2-(trifluoromethyl)thiophene is a halogenated and fluorinated heterocyclic compound featuring a thiophene ring substituted with a chlorine atom at position 4 and a trifluoromethyl (-CF₃) group at position 2. This substitution pattern confers unique electronic and steric properties, making it valuable in pharmaceuticals, agrochemicals, and materials science. The electron-withdrawing nature of both substituents enhances the electrophilic character of the thiophene ring, influencing reactivity in cross-coupling reactions and interactions in biological systems.

Properties

CAS No.

143469-24-3

Molecular Formula

C5H2ClF3S

Molecular Weight

186.58 g/mol

IUPAC Name

4-chloro-2-(trifluoromethyl)thiophene

InChI

InChI=1S/C5H2ClF3S/c6-3-1-4(10-2-3)5(7,8)9/h1-2H

InChI Key

OTXHUBIZVUTVIY-UHFFFAOYSA-N

SMILES

C1=C(SC=C1Cl)C(F)(F)F

Canonical SMILES

C1=C(SC=C1Cl)C(F)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Data Tables

Table 1: Physical and Electronic Properties of Selected Thiophene Derivatives
Compound Molecular Weight Melting Point (°C) Solubility (Polar Solvents) Key Applications
This compound 216.62 85–90* Moderate (THF, DCM) Pharmaceuticals, Semiconductors
2-Chlorothiophene 118.59 -30 High (EtOH, Ether) Organic Synthesis
4-Methylthiophen-2-amine HCl 179.67 180–185 High (Water, MeOH) Drug Intermediates
Thieno[3,2-b]thiophene (phenyl) 260.34 200–205 Low (Hexane) Organic Electronics

*Estimated based on analogs .

Table 2: Reactivity in Hydrodesulfurization (HDS)
Compound Relative HDS Reactivity Key Observations
Thiophene 1.00 (Reference) Fully desulfurized at moderate conditions
This compound 0.15–0.20 Resistance due to electron withdrawal
2-Chlorothiophene 0.70–0.80 Partial deactivation by -Cl
Benzothiophene 0.50–0.60 Steric hindrance from fused benzene

Data extrapolated from model compound studies .

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